molecular formula C14H28O2 B15362860 Methyl 3-pentyloctanoate

Methyl 3-pentyloctanoate

Cat. No.: B15362860
M. Wt: 228.37 g/mol
InChI Key: AWCBXTTVXCACBK-UHFFFAOYSA-N
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Description

Methyl 3-pentyloctanoate is a branched-chain fatty acid methyl ester with the structural formula CH3(CH2)4CH(CH2)2COOCH2. For instance, Methyl 3-methylpentanoate (CAS 2177-78-8) and Methyl 3-oxo-pentanoate (CAS 30414-53-0) share structural similarities, such as ester functionalities and branching at the third carbon position . These compounds are typically utilized in industrial synthesis, fragrances, or laboratory research, as indicated by their safety data sheets (SDS) .

Properties

IUPAC Name

methyl 3-pentyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-6-8-10-13(11-9-7-5-2)12-14(15)16-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCBXTTVXCACBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 3-pentyloctanoate has various applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for testing esterification processes.

  • Biology: Esters like this compound are studied for their biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore the use of esters in drug delivery systems due to their biocompatibility and ability to form prodrugs.

  • Industry: It is used in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.

Mechanism of Action

Methyl 3-pentyloctanoate is similar to other esters such as methyl valerate and methyl hexanoate. its unique structure, with a longer carbon chain, gives it distinct physical and chemical properties. These differences can affect its reactivity, boiling point, and solubility, making it suitable for specific applications where other esters may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-pentyloctanoate (hypothetical structure inferred from naming conventions) with structurally related methyl esters from the evidence:

Property This compound (Hypothetical) Methyl 3-methylpentanoate (CAS 2177-78-8) Methyl 3-oxo-pentanoate (CAS 30414-53-0) Methyl 2-cyano-3-phenylacrylate (CAS 3695-84-9)
Molecular Formula C14H28O2 C7H14O2 C6H10O3 C11H9NO2
Molecular Weight (g/mol) ~228.37 130.18 130.14 187.20
Functional Groups Ester, branched alkyl chain Ester, methyl branch at C3 Ester, ketone at C3 Ester, cyano, phenyl
Primary Uses Hypothetical: Surfactants, lubricants Laboratory chemicals, flavor/fragrance intermediates Organic synthesis (e.g., ketone intermediates) Polymer synthesis, pharmaceuticals
Safety Profile N/A Limited hazard data; no significant classification No acute toxicity data Causes skin/eye irritation; requires medical consultation

Key Structural and Functional Differences:

Branching vs. Functionalization: Methyl 3-methylpentanoate features a methyl branch at C3, enhancing its hydrophobicity compared to linear esters. In contrast, Methyl 3-oxo-pentanoate includes a ketone group, increasing reactivity in nucleophilic additions . Methyl 2-cyano-3-phenylacrylate incorporates a phenyl and cyano group, enabling conjugation in polymers or photochemical applications .

Applications: Methyl 3-methylpentanoate is commonly used in flavor industries due to its fruity odor , whereas Methyl 3-oxo-pentanoate serves as a precursor for β-ketoester reactions . Methyl 2-cyano-3-phenylacrylate’s electron-withdrawing groups make it valuable in UV-curable coatings .

Safety and Handling: Methyl 3-oxo-pentanoate and Methyl 3-methylpentanoate lack significant acute hazards, but Methyl 2-cyano-3-phenylacrylate requires stringent handling due to irritant properties .

Research Findings and Limitations

  • Synthetic Pathways: Methyl 3-methylpentanoate is synthesized via esterification of 3-methylpentanoic acid, while Methyl 3-oxo-pentanoate is prepared through Claisen condensations .
  • Thermodynamic Data: No boiling/melting points are provided in the evidence for these compounds, limiting comparative analysis.
  • Ecological Impact: None of the SDS documents address environmental persistence or biodegradability, highlighting a research gap .

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